Thallium(III) nitrate trihydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Biochemical Analysis

Biochemical Properties

Thallium(III) nitrate trihydrate is known for its role in various biochemical reactions. It is used for the rapid oxidation of styrene derivatives to carbonyl compounds, for the regioselective ring expansion of cyclic aralkyl ketones via oxidative rearrangement, and for the selective hydrolysis of thioacetals to carbonyl compounds

Molecular Mechanism

It is known to be a strong oxidizing agent and can cause various transformations in organic synthesis

Dosage Effects in Animal Models

It is known that thallium compounds are highly toxic, and exposure to thallium can cause severe health effects .

Preparation Methods

Thallium(III) nitrate trihydrate can be synthesized through various methods. One common synthetic route involves the reaction of thallium(I) nitrate with nitric acid under controlled conditions. The reaction is typically carried out at elevated temperatures to ensure complete conversion to the trihydrate form . Industrial production methods often involve similar processes but on a larger scale, with additional purification steps to ensure the high purity of the final product .

Chemical Reactions Analysis

Thallium(III) nitrate trihydrate undergoes several types of chemical reactions, including:

Oxidation: It is a strong oxidizing agent and can oxidize various organic compounds.

Substitution: It can participate in substitution reactions, particularly in the presence of nucleophiles.

Rearrangement: It mediates the regioselective ring expansion of cyclic aralkyl ketones via oxidative rearrangement.

Common reagents used in these reactions include nitric acid, methanol, and various organic substrates. The major products formed from these reactions are typically oxidized organic compounds such as carbonyl compounds and quinone acetals .

Scientific Research Applications

Thallium(III) nitrate trihydrate has a wide range of applications in scientific research, including:

Biology: It is used in various biochemical assays and studies due to its strong oxidizing properties.

Medicine: While its toxicity limits its direct use in medicine, it is used in research to study the effects of thallium compounds on biological systems.

Mechanism of Action

The mechanism by which thallium(III) nitrate trihydrate exerts its effects is primarily through its strong oxidizing properties. It oxidizes organic substrates by accepting electrons, leading to the formation of oxidized products. The molecular targets and pathways involved in these reactions include various organic functional groups such as alkenes, phenols, and ketones .

Comparison with Similar Compounds

Thallium(III) nitrate trihydrate can be compared with other thallium compounds such as thallium(I) nitrate, thallium(III) oxide, and thallium(I) sulfate. While all these compounds contain thallium, they differ in their oxidation states and chemical properties:

Thallium(I) nitrate: Contains thallium in the +1 oxidation state and is less oxidizing compared to this compound.

Thallium(III) oxide: Another thallium(III) compound, but it is primarily used as a precursor for other thallium compounds.

Thallium(I) sulfate: Contains thallium in the +1 oxidation state and is used in different applications compared to this compound.

This compound is unique due to its strong oxidizing properties and its ability to mediate various organic transformations, making it a valuable reagent in organic synthesis .

Biological Activity

Thallium(III) nitrate trihydrate (Tl(NO₃)₃·3H₂O) is a compound known for its utility in various chemical reactions, particularly in organic synthesis. However, its biological activity and toxicity are significant areas of concern, particularly due to the compound's high toxicity and potential health risks associated with exposure. This article provides a comprehensive overview of the biological activity of this compound, including its toxicological profile, effects on various biological systems, and relevant case studies.

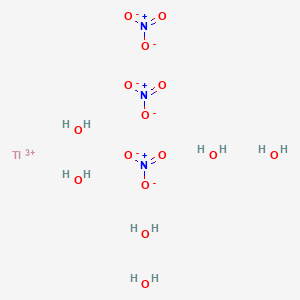

- Molecular Formula : Tl(NO₃)₃·3H₂O

- Molecular Weight : 444.48 g/mol

- Melting Point : 102°C to 105°C

- Solubility : Soluble in water (approximately 95 g/L at 20°C)

- Physical Form : Crystalline solid

- Safety Classification : Highly toxic; classified as a hazardous material under various safety regulations .

Toxicological Profile

Thallium compounds, including this compound, are associated with severe toxicity. The following key points summarize the toxicological effects observed in various studies:

- Acute Toxicity : Oral doses of thallium(III) nitrate as low as 20-60 mg/kg can be lethal within a week. Symptoms include anorexia, vomiting, diarrhea, skin changes, and neurological disorders leading to respiratory failure .

- Chronic Toxicity : Long-term exposure can lead to symptoms similar to acute toxicity, including hair loss (alopecia), gastrointestinal issues, and neurological impairments such as peripheral neuropathy and ataxia. Histological examinations reveal necrosis in organs such as the kidneys and liver .

- Dose-Response Relationship : There is a clear dose-response relationship between urinary thallium concentration and adverse health effects. Concentrations below 5 µg/L are considered unlikely to cause harm, while levels above 500 µg/L are associated with clinical poisoning .

This compound exerts its toxic effects through several mechanisms:

- Cellular Membrane Disruption : Thallium ions can disrupt cellular membranes, leading to mitochondrial swelling and loss of organelle integrity. This disruption affects cellular functions and can lead to cell death .

- Neurological Effects : Thallium exposure has been linked to significant neurological damage characterized by axonal degeneration and myelin sheath disintegration. Symptoms include sensory disturbances and motor function impairment .

- Cardiovascular Damage : Acute exposure has resulted in cardiovascular complications such as myocardial necrosis and arrhythmias. Electrocardiographic changes have been documented following high-dose exposure .

Case Studies

Several case studies highlight the severe effects of this compound on human health:

- Case Study 1 : A report documented severe poisoning in individuals exposed to thallium emissions from a cement plant in Germany. Symptoms included neurological disturbances that did not correlate with expected chronic poisoning indicators but were significant enough to warrant concern .

- Case Study 2 : In a clinical setting, patients exhibiting symptoms of thallium poisoning had elevated urinary thallium levels correlating with severe gastrointestinal and neurological symptoms. Postmortem examinations revealed extensive organ damage consistent with acute thallium toxicity .

Biological Activity Summary Table

Properties

IUPAC Name |

thallium(3+);trinitrate;trihydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3NO3.3H2O.Tl/c3*2-1(3)4;;;;/h;;;3*1H2;/q3*-1;;;;+3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCPIKMRXMBJLCP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.[Tl+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H6N3O12Tl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.44 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.